Cas no 28081-52-9 (2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid)
2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid
- (3-METHYL-4-OXO-3,4-DIHYDRO-PHTHALAZIN-1-YL)-ACETIC ACID
- 1-Phthalazineaceticacid, 3,4-dihydro-3-methyl-4-oxo-
- 2-(3-methyl-4-oxophthalazin-1-yl)acetic acid
- C13774
- Z89270668
- (3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid
- Oprea1_063480
- (3-METHYL-4-OXO-3,4-DIHYDRO-PHTHALAZIN-1-YL)-ACETICACID
- (3-methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid, AldrichCPR
- Oprea1_753595
- 2-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)ACETIC ACID
- FT-0676661
- 1-Phthalazineacetic acid, 3,4-dihydro-3-methyl-4-oxo-
- A913502
- MFCD01192103
- SCHEMBL15597471
- EN300-12980
- (3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)acetic acid
- 28081-52-9
- VS-01358
- BIM-0025470.P001
- WAY-301328
- CCG-12536
- AKOS000112014
- CBMicro_025585
- DTXSID50351670
- CS-0089655
- BBL003512
- STK137835
- ALBB-012658
- 2-(3-Methyl-4-oxo-phthalazin-1-yl)acetic acid
-
- MDL: MFCD01192103
- Inchi: 1S/C11H10N2O3/c1-13-11(16)8-5-3-2-4-7(8)9(12-13)6-10(14)15/h2-5H,6H2,1H3,(H,14,15)
- InChI Key: FJIQQZXHNOTAEI-UHFFFAOYSA-N
- SMILES: O=C1C2C=CC=CC=2C(CC(=O)O)=NN1C
Computed Properties
- Exact Mass: 218.06900
- Monoisotopic Mass: 217.061317
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 346
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 72.8
- XLogP3: 0.9
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Melting Point: 189-191 °C
- Boiling Point: 436.5°C at 760 mmHg
- Flash Point: 217.8±29.3 °C
- PSA: 72.19000
- LogP: 0.56060
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazard Category Code: 22
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,2-8°C
2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B499325-5mg |
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic Acid |
28081-52-9 | 5mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B499325-10mg |
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic Acid |
28081-52-9 | 10mg |
$ 65.00 | 2022-06-01 | ||
| TRC | B499325-50mg |
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic Acid |
28081-52-9 | 50mg |
$ 95.00 | 2022-06-01 | ||
| Fluorochem | 028747-1g |
3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid |
28081-52-9 | 95+% | 1g |
£307.00 | 2022-03-01 | |
| Fluorochem | 028747-2g |
3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid |
28081-52-9 | 95+% | 2g |
£531.00 | 2022-03-01 | |
| Fluorochem | 028747-5g |
3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid |
28081-52-9 | 95+% | 5g |
£1021.00 | 2022-03-01 | |
| Fluorochem | 028747-10g |
3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid |
28081-52-9 | 95+% | 10g |
£1633.00 | 2022-03-01 | |
| Chemenu | CM303913-5g |
2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid |
28081-52-9 | 95% | 5g |
$502 | 2021-06-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 008265-500mg |
(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid |
28081-52-9 | 500mg |
2730CNY | 2021-05-07 | ||
| Chemenu | CM303913-1g |
2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid |
28081-52-9 | 95% | 1g |
$*** | 2023-03-30 |
2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid Suppliers
2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid Related Literature
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid
Comprehensive Guide to 2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid (CAS No. 28081-52-9)
2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid (CAS No. 28081-52-9) is a specialized organic compound with significant applications in pharmaceutical research and chemical synthesis. This compound, characterized by its unique phthalazine core structure, has garnered attention for its potential in drug development and biochemical studies. In this article, we delve into its properties, applications, and the latest market trends, ensuring you have a thorough understanding of this valuable chemical.
The molecular formula of 2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid is C11H10N2O3, with a molecular weight of 218.21 g/mol. Its structure features a methyl group and a carboxylic acid functional group, which contribute to its reactivity and versatility in synthetic chemistry. Researchers often explore its role as an intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
One of the most frequently asked questions about 2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid is its solubility and stability under various conditions. Studies indicate that it is moderately soluble in polar solvents like dimethyl sulfoxide (DMSO) and methanol, making it suitable for laboratory applications. Its stability at room temperature ensures ease of handling and storage, which is a critical factor for researchers.
In the pharmaceutical industry, 2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid is often investigated for its potential as a bioactive scaffold. Its phthalazine moiety is known to interact with various biological targets, making it a candidate for drug discovery programs. Recent trends in AI-driven drug discovery have highlighted the importance of such compounds in virtual screening and molecular docking studies.
The compound’s applications extend beyond pharmaceuticals. It is also used in material science, particularly in the development of organic semiconductors and photovoltaic materials. Its ability to form stable complexes with metals has been explored in catalysis and coordination chemistry. These diverse applications make it a compound of interest across multiple scientific disciplines.
Market demand for 2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid has seen a steady increase, driven by its utility in high-throughput screening and combinatorial chemistry. Suppliers often highlight its purity and consistency, which are crucial for reproducible research outcomes. With the growing emphasis on green chemistry, there is also a push toward more sustainable synthesis methods for this compound.
For researchers looking to purchase 2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid, it is essential to verify the supplier’s credentials and the compound’s certificate of analysis (CoA). Reputable suppliers provide detailed documentation, including HPLC and NMR data, to ensure quality and authenticity. This is particularly important given the compound’s role in sensitive research applications.
In conclusion, 2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid (CAS No. 28081-52-9) is a versatile and valuable compound with broad applications in pharmaceuticals, material science, and chemical synthesis. Its unique properties and growing market demand underscore its importance in modern research. Whether you are a chemist, pharmacologist, or materials scientist, understanding this compound’s potential can open new avenues for innovation and discovery.
28081-52-9 (2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)